molecular formula C20H16F3N3O2 B2901920 2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097916-37-3

2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline

Cat. No.: B2901920
CAS No.: 2097916-37-3
M. Wt: 387.362
InChI Key: SRTHUOIEZRMIQQ-UHFFFAOYSA-N
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Description

2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is a sophisticated chemical compound offered for research and development purposes. It features a quinoxaline heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse biological properties . This structure is linked to a pyrrolidine ring via an ether bond, which is further functionalized with a 4-(trifluoromethyl)benzoyl group. The presence of the trifluoromethyl group is a common strategy in drug design to influence the molecule's lipophilicity, metabolic stability, and binding affinity . Quinoxaline derivatives are prominent in pharmaceutical research due to their wide range of reported biological activities. Scientific literature indicates that compounds based on the quinoxaline core have demonstrated potential as antimicrobial , anticancer , and antifungal agents . Furthermore, specific quinoxaline derivatives have been designed as potent inhibitors of various kinase targets, such as the Ephrin family receptors, which are relevant in oncology and angiogenesis studies . The synthetic versatility of the quinoxaline core also makes it a valuable intermediate for constructing more complex polycyclic systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed synthetic protocols and potential applications of related quinoxaline compounds.

Properties

IUPAC Name

(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)14-7-5-13(6-8-14)19(27)26-10-9-15(12-26)28-18-11-24-16-3-1-2-4-17(16)25-18/h1-8,11,15H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTHUOIEZRMIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H13F3N2O2S, with a molecular weight of 342.3 g/mol. Its structure features a quinoxaline core linked to a pyrrolidine ring substituted with a trifluoromethylbenzoyl group.

PropertyValue
Molecular FormulaC15H13F3N2O2S
Molecular Weight342.3 g/mol
CAS Number2198166-89-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It can interact with receptor proteins, influencing signaling pathways crucial for cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Case Study : A study demonstrated that this compound exhibited an IC50 value of 1.9 µg/mL against HCT-116 colon cancer cells and 2.3 µg/mL against MCF-7 breast cancer cells, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against certain bacterial strains, although further studies are required to establish its efficacy and mechanism.

Research Findings

A comprehensive review of literature reveals diverse applications and ongoing research into the biological activities of quinoxaline derivatives, including:

  • Anticonvulsant Activity : Compounds similar in structure have demonstrated anticonvulsant properties, suggesting potential for neurological applications .
  • Antiviral Activity : Some derivatives have shown protective effects against viral infections, indicating broader therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzoyl group, the heterocyclic core, or the linker region. Key comparisons are outlined below:

Substituent Variations on the Benzoyl Group

  • 2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097869-15-1) Structure: Differs by replacing the 4-(trifluoromethyl) group with 2,3-dimethoxy substituents. This may alter interactions with hydrophobic binding pockets or enzymes like cytochrome P450 . Molecular Weight: 379.4 g/mol (vs. 403.4 g/mol for the target compound).

Variations in the Heterocyclic Core

  • 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline (C₁₃H₁₅N₃) Structure: Lacks the benzoyl group and ether linkage; pyrrolidine is directly attached to the quinoxaline. Impact: The absence of the benzoyl group reduces steric bulk and may limit binding to targets requiring extended aromatic interactions (e.g., kinase ATP pockets). Simpler structure suggests lower synthetic complexity .

Linker Modifications

  • 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Structure: Replaces the ether oxygen with a ketone, forming a pyrrolidinone ring. However, reduced flexibility compared to the ether linker may affect conformational adaptability .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Biological Activity
Target Compound Quinoxaline 4-(Trifluoromethyl)benzoyl 403.4 Inferred anticancer/antimicrobial
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline Quinoxaline 2,3-Dimethoxybenzoyl 379.4 N/A
2-Methyl-3-(pyrrolidin-1-yl)quinoxaline Quinoxaline Pyrrolidine (direct attachment) 213.3 N/A
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline Pyrrolidinone 229.3 Antimicrobial

Q & A

Q. What are the common synthetic routes for preparing 2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline?

The synthesis typically involves nucleophilic substitution reactions between halogenated quinoxaline derivatives (e.g., 2-chloroquinoxaline) and substituted pyrrolidine intermediates. For example, analogous compounds are synthesized by reacting 2-chloroquinoxaline with a piperidine derivative under basic conditions (e.g., potassium carbonate in DMF), followed by purification via column chromatography . Coupling reactions with 4-(trifluoromethyl)benzoyl chloride may introduce the benzoyl group, requiring inert atmospheres and controlled temperatures to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR for structural elucidation of the quinoxaline core, pyrrolidine linker, and benzoyl substituent.
  • Infrared (IR) Spectroscopy: Confirmation of functional groups (e.g., C=O stretch in benzoyl at ~1680 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Purity assessment is typically performed using HPLC with UV/Vis detection .

Q. What in vitro biological screening models are used for initial evaluation?

Common models include:

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7, A549).
  • Enzyme Inhibition: COX-2 or kinase inhibition assays for anti-inflammatory/antiproliferative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% in analogous quinoxaline systems .
  • Catalyst Use: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligand screening (e.g., XPhos) to enhance efficiency .

Q. How do structural modifications influence bioactivity?

  • Quinoxaline Core: Modifications (e.g., electron-withdrawing groups at position 6/7) enhance π-π stacking with DNA or enzyme targets.
  • Pyrrolidinyloxy Linker: Substituents (e.g., methyl groups) adjust conformational flexibility, affecting binding kinetics.
  • 4-(Trifluoromethyl)benzoyl Group: The CF₃ moiety increases metabolic stability and hydrophobicity, improving membrane permeability . Structure-Activity Relationship (SAR) studies using analogs (e.g., chloro/fluoro substitutions) are critical .

Q. What computational methods support rational drug design for this compound?

  • Molecular Docking: Tools like AutoDock Vina predict binding modes with targets (e.g., topoisomerase II).
  • QSAR Models: Utilize Hammett constants and steric parameters to guide substituent optimization.
  • Molecular Dynamics (MD): Simulations (>100 ns) assess target-ligand complex stability under physiological conditions .

Q. How can contradictions in biological activity data across studies be resolved?

  • Purity-Activity Correlation: Use HPLC-purified batches (>98%) to eliminate confounding effects from impurities.
  • Standardized Assays: Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., IC₅₀ determination via dose-response curves).
  • Comparative Profiling: Test alongside structural analogs to isolate pharmacophore contributions .

Q. What advanced techniques characterize metabolic stability and toxicity?

  • In Vitro Metabolism: Liver microsome assays (human/rat) with LC-MS/MS to identify metabolites.
  • Cytotoxicity Screening: Parallel artificial membrane permeability assays (PAMPA) and Ames tests for mutagenicity.
  • Pharmacokinetics: In vivo studies measuring plasma half-life (t₁/₂) and bioavailability in rodent models .

Methodological Considerations Table

AspectBasic ApproachAdvanced Technique
SynthesisNucleophilic substitution in DMF with K₂CO₃ Microwave-assisted synthesis; Pd-catalyzed cross-coupling
Characterization1H NMR, IR, HPLC-UV HRMS; 2D NMR (COSY, HSQC); X-ray crystallography
Biological EvaluationDisk diffusion; MTT assays High-content screening (HCS); CRISPR-engineered cell lines
Computational AnalysisPreliminary docking (AutoDock) Free-energy perturbation (FEP) for binding affinity prediction

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